molecular formula C10H13ClFN B13171932 1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine

1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine

Cat. No.: B13171932
M. Wt: 201.67 g/mol
InChI Key: GLNTZQYXIKEQGG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of substituted amphetamines, characterized by the presence of a fluorine atom and a chlorophenyl group attached to the central amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chlorobenzaldehyde with nitroethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 1-(3-chlorophenyl)-2-nitropropane. The final step involves the fluorination of the nitropropane derivative using a fluorinating agent like diethylaminosulfur trifluoride (DAST) to obtain the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or chlorine positions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets in the body. The compound is believed to act on monoamine transporters, particularly the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This results in enhanced dopaminergic signaling, which may contribute to its stimulant effects. Additionally, the compound may interact with other neurotransmitter systems, including serotonin and norepinephrine, further influencing its pharmacological profile.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-1-fluoro-2-methylpropan-2-amine can be compared with other substituted amphetamines, such as:

    1-(3-Chlorophenyl)-2-nitropropane: A precursor in the synthesis of the target compound.

    1-(3-Chlorophenyl)-2-aminopropane: A structurally similar compound with different pharmacological properties.

    1-(3-Fluorophenyl)-2-methylpropan-2-amine: A compound with a fluorine atom in a different position, leading to variations in its chemical and biological behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and pharmacological effects compared to its analogs.

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

1-(3-chlorophenyl)-1-fluoro-2-methylpropan-2-amine

InChI

InChI=1S/C10H13ClFN/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,13H2,1-2H3

InChI Key

GLNTZQYXIKEQGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)Cl)F)N

Origin of Product

United States

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